Cas no 898448-00-5 (3,5-dimethyl-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide)
3,5-dimethyl-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide Chemical and Physical Properties
Names and Identifiers
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- Benzamide, 3,5-dimethyl-N-[1,2,3,4-tetrahydro-1-(2-thienylsulfonyl)-7-quinolinyl]-
- 3,5-dimethyl-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide
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- Inchi: 1S/C22H22N2O3S2/c1-15-11-16(2)13-18(12-15)22(25)23-19-8-7-17-5-3-9-24(20(17)14-19)29(26,27)21-6-4-10-28-21/h4,6-8,10-14H,3,5,9H2,1-2H3,(H,23,25)
- InChI Key: YJUGUSLONYQNLL-UHFFFAOYSA-N
- SMILES: C(NC1=CC2=C(C=C1)CCCN2S(C1SC=CC=1)(=O)=O)(=O)C1=CC(C)=CC(C)=C1
3,5-dimethyl-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2671-0122-2μmol |
3,5-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
898448-00-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2671-0122-5μmol |
3,5-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
898448-00-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2671-0122-10μmol |
3,5-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
898448-00-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2671-0122-20μmol |
3,5-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
898448-00-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2671-0122-1mg |
3,5-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
898448-00-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2671-0122-2mg |
3,5-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
898448-00-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2671-0122-3mg |
3,5-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
898448-00-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2671-0122-4mg |
3,5-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
898448-00-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2671-0122-5mg |
3,5-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
898448-00-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2671-0122-10mg |
3,5-dimethyl-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide |
898448-00-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
3,5-dimethyl-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on 3,5-dimethyl-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide
Introduction to 3,5-dimethyl-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide (CAS No. 898448-00-5) and Its Emerging Applications in Chemical Biology
The compound 3,5-dimethyl-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide (CAS No. 898448-00-5) represents a fascinating molecule in the realm of chemical biology, where its unique structural features and biochemical properties have garnered significant attention. This heterocyclic amide derivative combines a thiophene sulfonyl group with a tetrahydroquinoline scaffold, creating a versatile platform for further functionalization and investigation. The presence of multiple aromatic rings and a polar sulfonyl moiety suggests potential interactions with biological targets, making it a promising candidate for drug discovery and therapeutic development.
In recent years, the field of medicinal chemistry has seen a surge in interest toward molecules that exhibit dual functionality—capable of modulating multiple biological pathways simultaneously. The 3,5-dimethyl-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide structure aligns well with this trend, as its thiophene ring can engage in π-stacking interactions with nucleic acids or proteins, while the sulfonyl group may serve as a pharmacophore for binding to specific enzyme active sites. Such characteristics are particularly valuable in the design of small-molecule inhibitors targeting complex diseases.
One of the most compelling aspects of this compound is its potential application in the development of antimicrobial agents. The rise of antibiotic-resistant pathogens has necessitated the exploration of novel chemotypes that can overcome existing resistance mechanisms. The tetrahydroquinoline core is known to possess antimicrobial properties, and modifications such as the introduction of a thiophene sulfonyl group can enhance binding affinity and selectivity. Preliminary studies have indicated that derivatives of this class exhibit inhibitory activity against certain bacterial strains by interfering with essential metabolic pathways.
Furthermore, the 3,5-dimethyl-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide scaffold has shown promise in anticancer research. The ability to modulate protein-protein interactions or inhibit key signaling cascades involved in tumor growth makes it an attractive lead compound for further optimization. Recent advances in computational chemistry have enabled the rapid screening of similar molecules to identify those with enhanced potency and reduced toxicity. The sulfonyl group’s capacity to engage with hydrophobic pockets on target proteins adds another layer of complexity to its pharmacological profile.
The synthesis of this compound involves multi-step organic transformations that highlight its synthetic accessibility while maintaining structural complexity. Key steps include the formation of the tetrahydroquinoline ring through catalytic hydrogenation followed by sulfonylation at the thiophene ring position. Such synthetic strategies are not only efficient but also scalable for industrial production if required.
From a drug-likeness perspective, the 3,5-dimethyl-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide structure exhibits favorable properties such as good solubility in both aqueous and organic solvents, which is crucial for formulation development. Additionally, its molecular weight and polar surface area fall within optimal ranges for oral bioavailability—a critical factor in therapeutic success.
In conclusion,3,5-dimethyl-N-1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzamide (CAS No. 898448-00-5) stands out as a structurally intriguing and biologically relevant molecule with broad applications across chemical biology and drug discovery. Its unique combination of functional groups and demonstrated activity in antimicrobial and anticancer assays positions it as a valuable scaffold for future medicinal chemistry endeavors.
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